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The following table consolidates key experimental findings from the foundational study on these compounds

[1].

Assay/Model Compound
Key
Result/Value

Experimental Context

In vitro Ras-Raf
Binding (Ki)

Kobe0065 46 ± 13 μM Inhibits H-Ras⋅GTP binding to c-Raf-1 RBD

Kobe2602 149 ± 55 μM Inhibits H-Ras⋅GTP binding to c-Raf-1 RBD

Cellular Ras-Raf
Binding (IC₅₀)

Kobe0065 ~10 μM Reduces c-Raf-1 association with H-
RasG12V in NIH 3T3 cells

Sos Allosteric Site
(IC₅₀)

Kobe0065 ~20 μM Inhibits Sos distal site activity in GDP-GTP
exchange assay

Kobe2602 ~100 μM Inhibits Sos distal site activity in GDP-GTP
exchange assay

Anchorage-
Independent Growth
(IC₅₀)

Kobe0065 ~0.5 μM Inhibits colony formation of H-rasG12V-
transformed NIH 3T3 cells in soft agar
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Assay/Model Compound
Key
Result/Value

Experimental Context

Kobe2602 ~1.4 μM Inhibits colony formation of H-rasG12V-

transformed NIH 3T3 cells in soft agar

Downstream
Signaling

Both Effective

inhibition

Downregulation of phosphorylated

MEK/ERK, Akt, and RalA⋅GTP in H-
rasG12V-transformed NIH 3T3 cells

In Vivo Antitumor
Activity

Both Tumor growth
inhibition

Oral administration in a xenograft model of
human colon carcinoma SW480 cells (K-

rasG12V)

Key Experimental Protocols

The validation of Kobe2602 and Kobe0065 involved several critical experiments. Here are the

methodologies for the key assays cited [1]:

In Vitro Ras-Raf Binding Inhibition Assay: The inhibitory activity was examined in vitro by

measuring the binding of purified H-Ras⋅GTP (or M-RasP40D⋅GTP) to the Ras-binding domain

(RBD) of c-Raf-1. The selected compounds from the in-silico screen were tested, and their kinetics

(Ki values) were determined to quantify inhibition potency.

Cellular Ras-Raf Co-Immunoprecipitation: To confirm activity in a cellular context, NIH 3T3 cells

transiently expressing H-RasG12V were treated with the compounds. The association between Ras

and its effector c-Raf-1 was assessed by immunoprecipitation of H-RasG12V and subsequent

immunoblotting for co-precipitated c-Raf-1. A dose-dependent reduction in bound c-Raf-1 was

observed.

Analysis of Downstream Signaling Pathways: The effect on the entire RAS signaling cascade was

evaluated by treating H-rasG12V-transformed NIH 3T3 cells with the compounds. The activation

status of key downstream effectors was analyzed by Western blot using antibodies against the

phosphorylated (active) forms of MEK and ERK, as well as Akt. The level of active RalA

(RalA⋅GTP) was measured using a pull-down assay.
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Sos Interaction Assay: The effect on the upstream regulator/effector Sos was tested using in vitro

GDP-GTP exchange assays with purified mSos1 proteins. The assay measured the compound's ability

to specifically inhibit the allosteric acceleration mediated by the Sos distal site (using the

mSos1W729E mutant as a control) without affecting the core catalytic GEF domain.

Anchorage-Independent Growth (Soft Agar) Assay: This classic test for transformed cell growth

was performed using H-rasG12V-transformed NIH 3T3 cells. The cells were seeded in soft agar and

treated with the compounds. After a period of incubation, the number of formed colonies was counted

to determine the IC₅₀ for inhibition of transformation-associated growth.

RAS Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the RAS signaling pathway and the points where Kobe0065 and Kobe2602

exert their inhibitory effects, based on the experimental data [1].
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The Kobe family compounds primarily act by binding to a unique pocket on GTP-bound RAS, preventing

its interaction with multiple effector proteins like RAF, PI3K, and RalGDS [1]. Kobe0065 was also shown to

inhibit the allosteric site of the GEF SOS, which interacts with RAS-GTP [1].

Context in Modern RAS Drug Development

The discovery of Kobe0065 and Kobe2602 was a significant proof-of-concept, demonstrating that direct,

small-molecule inhibition of RAS-effector interactions was achievable [1]. However, the field has since

evolved dramatically.

The Current Clinical Landscape: Research has largely shifted to allele-specific inhibitors that target

particular KRAS mutations. The most successful examples are KRASG12C inhibitors (e.g.,

Sotorasib, Adagrasib) that covalently bind to a specific cysteine residue in the inactive (GDP-bound)

form of the protein [2] [3]. Efforts are also advancing to target other common mutations like

KRASG12D [2] [4].

Broader-Spectrum Approaches: Newer strategies aim to overcome the limitation of targeting single

mutations. These include pan-KRAS and pan-RAS inhibitors, as well as novel modalities like

molecular glues (e.g., RMC-6236) that target active, GTP-bound RAS and are effective across

multiple RAS mutants [2].

Emerging Technologies: The field is exploring PROteolysis TArgeting Chimeras (PROTACs),

which are bifunctional molecules designed to degrade the target RAS protein entirely rather than just

inhibit it. For example, ASP3082 is a selective degrader for KRASG12D currently under clinical

investigation [4].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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